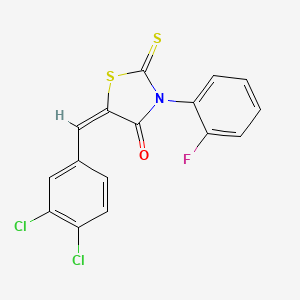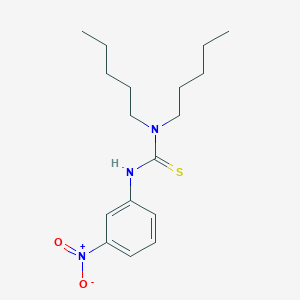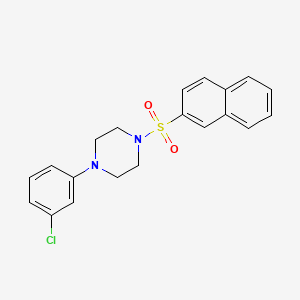![molecular formula C22H25N3O2 B4684580 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)prolinamide](/img/structure/B4684580.png)
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)prolinamide
説明
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)prolinamide, commonly known as DPI, is a synthetic compound with potential applications in scientific research. It is a proline-based inhibitor of the enzyme tryptophan hydroxylase (TPH), which is involved in the biosynthesis of serotonin. DPI has been shown to have a high affinity and selectivity for TPH, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
作用機序
DPI acts as a competitive inhibitor of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)prolinamide, the rate-limiting enzyme in the biosynthesis of serotonin. By inhibiting this compound, DPI reduces the production of serotonin in the brain and other tissues. This can lead to alterations in serotonin signaling and a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
DPI has been shown to have a range of biochemical and physiological effects, including:
1. Reduction in serotonin levels: DPI reduces the production of serotonin by inhibiting this compound, leading to a decrease in serotonin levels in the brain and other tissues.
2. Alterations in mood and behavior: Changes in serotonin levels can lead to alterations in mood and behavior, and DPI has been shown to induce depressive-like behaviors in animal models.
3. Effects on gastrointestinal function: Alterations in serotonin signaling can affect gastrointestinal function, and DPI has been shown to reduce intestinal motility in animal models.
実験室実験の利点と制限
DPI has several advantages and limitations for use in laboratory experiments. Some of the advantages include:
1. High affinity and selectivity for 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)prolinamide: DPI has a high affinity and selectivity for this compound, making it a valuable tool for studying the role of serotonin in various physiological and pathological processes.
2. Commercial availability: DPI is commercially available from various chemical suppliers, making it easy to obtain for laboratory experiments.
3. Well-characterized mechanism of action: The mechanism of action of DPI is well-characterized, making it easier to interpret experimental results.
Some of the limitations of DPI include:
1. Limited solubility: DPI has limited solubility in aqueous solutions, which can make it difficult to administer in laboratory experiments.
2. Potential off-target effects: While DPI is highly selective for this compound, it is possible that it may have off-target effects on other enzymes or receptors.
3. Limited in vivo stability: DPI has limited stability in vivo, which can limit its utility in animal models.
List of
将来の方向性
1. Development of new 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)prolinamide inhibitors: DPI is just one of several this compound inhibitors that have been developed, and there is a need for the development of new inhibitors with improved pharmacological properties.
2. Investigation of the role of serotonin in cancer: Serotonin has been implicated in the development and progression of various types of cancer, and there is a need for further investigation into the role of serotonin in cancer biology.
3. Development of new treatments for mood disorders: Alterations in serotonin signaling have been implicated in the development of mood disorders, and there is a need for the development of new treatments that target serotonin signaling pathways.
4. Investigation of the role of serotonin in aging: Serotonin has been shown to have neuroprotective effects, and there is a need for further investigation into the role of serotonin in aging and age-related neurodegenerative disorders.
5. Development of new animal models: There is a need for the development of new animal models that can be used to study the role of serotonin in various physiological and pathological processes.
科学的研究の応用
DPI has been used extensively in scientific research to investigate the role of serotonin in various physiological and pathological processes. Some of the key areas of research where DPI has been employed include:
1. Mood disorders: Serotonin is known to play a critical role in regulating mood, and alterations in serotonin levels have been implicated in the development of mood disorders such as depression and anxiety. DPI has been used to study the effects of serotonin depletion on mood and behavior in animal models.
2. Gastrointestinal disorders: Serotonin is also involved in the regulation of gastrointestinal function, and alterations in serotonin signaling have been implicated in the development of gastrointestinal disorders such as irritable bowel syndrome. DPI has been used to study the role of serotonin in gastrointestinal function and to develop new treatments for these disorders.
3. Neurodegenerative disorders: Serotonin has been shown to have neuroprotective effects, and alterations in serotonin signaling have been implicated in the development of neurodegenerative disorders such as Parkinson's disease. DPI has been used to study the role of serotonin in neuroprotection and to develop new treatments for these disorders.
特性
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(3-methylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-6-4-8-18(14-16)23-22(27)20-10-5-12-24(20)15-21(26)25-13-11-17-7-2-3-9-19(17)25/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFMKFLCZVPIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN2CC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,2-dimethyl-5-nitro-1,3-dioxan-5-yl)methyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B4684513.png)

![2-(1-pyrrolidinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4684533.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4684541.png)
![3,3'-(1,2-ethanediyl)bis(5-phenylthieno[2,3-d]pyrimidin-4(3H)-one)](/img/structure/B4684542.png)

![N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4684577.png)

![1-(2-chloro-6-fluorophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B4684588.png)

![allyl 2-[(2-bromobenzoyl)amino]-3-phenylacrylate](/img/structure/B4684614.png)
![3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4684616.png)
